molecular formula C22H18N4O3S2 B11615409 4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide

4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No.: B11615409
M. Wt: 450.5 g/mol
InChI Key: YIAFXALCTWNVIV-NDENLUEZSA-N
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Description

4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide involves several steps:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step typically involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a thioamide under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Sulfonamide Formation: The final step involves the sulfonation of the aromatic ring using a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolo[3,2-a]benzimidazole moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the thiazolo[3,2-a]benzimidazole moiety.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structure also provides a platform for the development of new materials with specific properties.

Properties

Molecular Formula

C22H18N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

4-[2,5-dimethyl-3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H18N4O3S2/c1-13-11-15(14(2)25(13)16-7-9-17(10-8-16)31(23,28)29)12-20-21(27)26-19-6-4-3-5-18(19)24-22(26)30-20/h3-12H,1-2H3,(H2,23,28,29)/b20-12-

InChI Key

YIAFXALCTWNVIV-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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